Eucalyptacid A
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Overview
Description
Eucalyptacid A is a naturally occurring antifungal metabolite isolated from the endophytic fungus Diaporthe eucalyptorum, which is associated with the plant Melia azedarach. This compound exhibits significant antifungal activity against various plant pathogenic fungi, including Alternaria solani.
Preparation Methods
Eucalyptacid A can be synthesized through the cultivation of the fungus Diaporthe eucalyptorum on solid rice cultures. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound
Chemical Reactions Analysis
Eucalyptacid A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Eucalyptacid A has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyketide fatty acids.
Biology: The compound is studied for its antifungal properties and its potential role in plant-fungus interactions.
Medicine: this compound is investigated for its potential use as an antifungal agent in agricultural and clinical settings.
Industry: The compound’s antifungal properties make it a candidate for developing biological control agents to prevent fungal infections in crops.
Mechanism of Action
Eucalyptacid A exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Comparison with Similar Compounds
Eucalyptacid A is unique due to its specific structure and potent antifungal activity. Similar compounds include:
Eucalactam B: Another metabolite isolated from the same fungus, which also exhibits antifungal properties.
Eugenitol: A known antifungal compound with a different chemical structure.
Cytosporone C: Another antifungal metabolite with distinct structural features.
These compounds share similar antifungal activities but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C17H32O5 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E,3R,5R)-3,5,11-trihydroxy-2,10,12-trimethyltetradec-8-enoic acid |
InChI |
InChI=1S/C17H32O5/c1-5-11(2)16(20)12(3)8-6-7-9-14(18)10-15(19)13(4)17(21)22/h6,8,11-16,18-20H,5,7,9-10H2,1-4H3,(H,21,22)/b8-6+/t11?,12?,13?,14-,15-,16?/m1/s1 |
InChI Key |
CFMKVZLLXFODQC-IPFREJQMSA-N |
Isomeric SMILES |
CCC(C)C(C(C)/C=C/CC[C@H](C[C@H](C(C)C(=O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(C)C=CCCC(CC(C(C)C(=O)O)O)O)O |
Origin of Product |
United States |
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